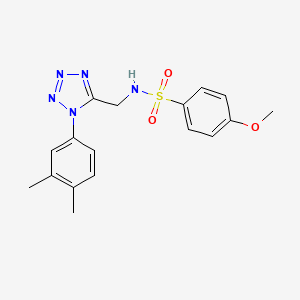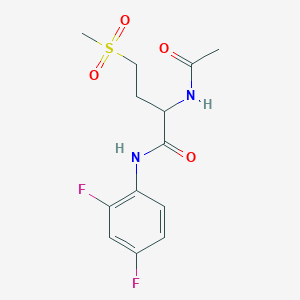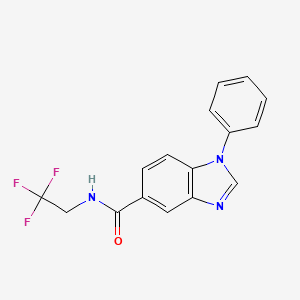![molecular formula C12H16N4O3 B2596384 N-(3-甲氧基丙基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-2-甲酰胺 CAS No. 1775524-88-3](/img/structure/B2596384.png)
N-(3-甲氧基丙基)-6-甲基-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazine derivatives family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties
科学研究应用
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent, showing activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent for infectious diseases.
Industrial Applications: It is utilized in the development of new materials with specific properties, such as enhanced stability and bioactivity.
作用机制
Target of Action
Pyrazinamide primarily targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Pyrazinamide is a prodrug that is converted into the active form, pyrazinoic acid, in the bacteria. This conversion is thought to disrupt membrane energetics and inhibit membrane transport function .
Biochemical Pathways
Pyrazinamide and its analogs have been shown to inhibit the activity of purified FAS I, interfering with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Pharmacokinetics
Pyrazinamide is well absorbed orally, metabolized in the liver, and excreted in the urine . Its bioavailability is influenced by factors such as dosage, patient’s metabolic rate, and other individual characteristics.
Result of Action
The action of pyrazinamide results in the inhibition of growth and replication of Mycobacterium tuberculosis, effectively treating tuberculosis when used in combination with other antitubercular agents .
Action Environment
The efficacy and stability of pyrazinamide can be influenced by various environmental factors, including the pH of the environment. Pyrazinamide is most active at a slightly acidic pH .
准备方法
The synthesis of N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of pyrazine-2-carboxylic acid with suitable amines in the presence of coupling agents like 4-dimethylaminopyridine and triethylamine.
Methoxypropyl substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
化学反应分析
N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
相似化合物的比较
Similar compounds include other pyrazine derivatives such as:
- N-(4-methoxybenzyl)pyrazine-2-carboxamide
- N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
Compared to these compounds, N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide exhibits unique structural features, such as the presence of a methoxypropyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-7-16-10(12(18)14-8)6-9(15-16)11(17)13-4-3-5-19-2/h6-7H,3-5H2,1-2H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFPYQWVEYBZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCCCOC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)


![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)

![3-(4-Fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene](/img/structure/B2596309.png)


![(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2596314.png)


![(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2596322.png)

![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)
